molecular formula C10H19NO4S B7637932 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid

4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid

Cat. No. B7637932
M. Wt: 249.33 g/mol
InChI Key: RLNOJXMUYRZSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid is not fully understood. However, it has been suggested that 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid works by inhibiting the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases. 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has also been found to modulate the activity of certain receptors in the body, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has also been found to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid in lab experiments is its high potency and specificity. 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has been shown to have a low toxicity profile, which makes it a promising candidate for drug development. However, one of the limitations of using 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid in lab experiments is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the research on 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid. One of the areas of interest is the development of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid and its potential applications in other fields such as immunology and infectious diseases. Finally, the development of more cost-effective synthesis methods for 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid may increase its accessibility for research purposes.
Conclusion:
In conclusion, 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid involves a multistep process that requires careful attention to detail. 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. Despite its high cost, 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid remains a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid involves a multistep process that starts with the reaction of piperidine with 2-bromoacetic acid to form 1-methylsulfonylpiperidine-2-carboxylic acid. This intermediate is then reacted with butyl lithium and trimethyl borate to produce 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid.

Scientific Research Applications

4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of cancer therapies. 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.

properties

IUPAC Name

4-(1-methylsulfonylpiperidin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-16(14,15)11-8-3-2-5-9(11)6-4-7-10(12)13/h9H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNOJXMUYRZSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid

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